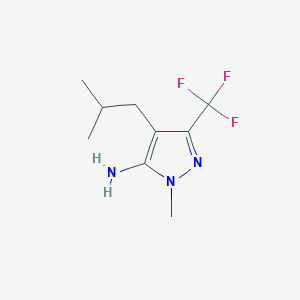
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The isobutyl, methyl, and trifluoromethyl groups can be introduced through various alkylation and substitution reactions. For example, the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: The use of catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
化学反応の分析
Types of Reactions
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine depends on its specific interactions with molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Pathways: The compound could influence various molecular pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the amine group but shares other structural features.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Isobutyl-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C9H14F3N3 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC名 |
2-methyl-4-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14F3N3/c1-5(2)4-6-7(9(10,11)12)14-15(3)8(6)13/h5H,4,13H2,1-3H3 |
InChIキー |
YDIBGYXFUOTKQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(N(N=C1C(F)(F)F)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


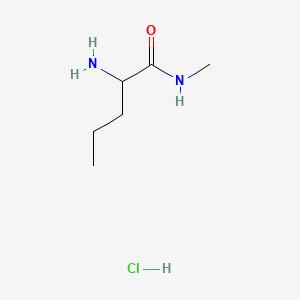
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
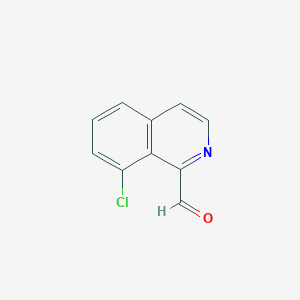
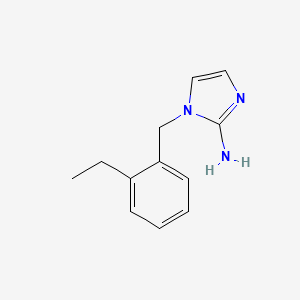


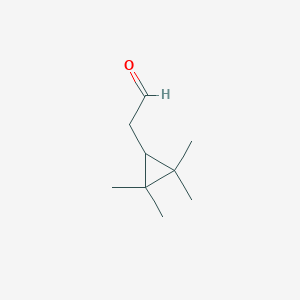

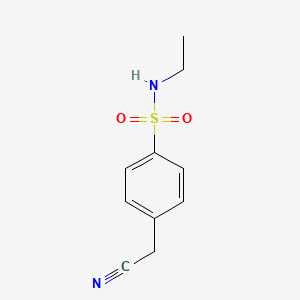




![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
